molecular formula C25H35BF4O2 B12341937 4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,6-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide

4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,6-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide

Cat. No.: B12341937
M. Wt: 454.4 g/mol
InChI Key: DMVDPESODPFSGP-CALJPSDSSA-O
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Description

4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,6-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyran ring substituted with hydroxyphenyl and diphenyl groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,6-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with acetophenone derivatives under basic conditions to form the intermediate chalcone. This intermediate is then cyclized using acid catalysts to yield the desired pyran ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,6-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,6-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,6-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,6-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide is unique due to its combination of a pyran ring with hydroxyphenyl and diphenyl groups, providing distinct electronic and structural properties. This uniqueness makes it valuable in various applications, from material science to medicinal chemistry .

Properties

Molecular Formula

C25H35BF4O2

Molecular Weight

454.4 g/mol

IUPAC Name

4-[(E)-2-(2,6-dicyclohexyl-2,3,4,5-tetrahydropyran-6-ylium-4-yl)ethenyl]phenol;tetrafluoroborate

InChI

InChI=1S/C25H34O2.BF4/c26-23-15-13-19(14-16-23)11-12-20-17-24(21-7-3-1-4-8-21)27-25(18-20)22-9-5-2-6-10-22;2-1(3,4)5/h11-16,20-22,24H,1-10,17-18H2;/q;-1/p+1/b12-11+;

InChI Key

DMVDPESODPFSGP-CALJPSDSSA-O

Isomeric SMILES

[B-](F)(F)(F)F.C1CCC(CC1)C2CC(C[C+](O2)C3CCCCC3)/C=C/C4=CC=C(C=C4)O

Canonical SMILES

[B-](F)(F)(F)F.C1CCC(CC1)C2CC(C[C+](O2)C3CCCCC3)C=CC4=CC=C(C=C4)O

Origin of Product

United States

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